molecular formula C19H24N2O4 B2573359 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate CAS No. 1117826-48-8

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate

Cat. No. B2573359
CAS RN: 1117826-48-8
M. Wt: 344.411
InChI Key: WBSNTVZQYLFQFX-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
BenchChem offers high-quality [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Interactions

Research has revealed insights into the crystal structure and interactions involving derivatives of the specified compound. One study focused on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, highlighting rare N⋯π and O⋯π interactions, alongside hydrogen bonds, forming unique structural motifs (Zhang, Wu, & Zhang, 2011). Another study noted an unusual C⋯π interaction of non-hydrogen bond type for ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, validated through ab initio computations and database analysis, underscoring its scarcity and significance (Zhang, Tong, Wu, & Zhang, 2012).

Synthetic Applications

The compound's derivatives have been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis. For instance, derivatives were employed in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds, showcasing their utility in generating complex molecular architectures (Selič, Grdadolnik, & Stanovnik, 1997). Additionally, research has focused on the synthesis of 3-fluorofuran-2(5H)-ones from (E)- and (Z)-2-fluoroalk-2-enoates through efficient Z/E photoisomerisation followed by acid-catalysed cyclisation, further exemplifying the compound's role in synthesizing fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).

Antineoplastic Properties

Exploratory studies into the antineoplastic properties of related compounds have been conducted. For example, the synthesis and investigation of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones derived from ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate have been performed, demonstrating potential antineoplastic activity and highlighting the therapeutic prospects of these compounds (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-24-16-9-6-15(7-10-16)8-11-18(23)25-12-17(22)21-19(4,13-20)14(2)3/h6-11,14H,5,12H2,1-4H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSNTVZQYLFQFX-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(4-ethoxyphenyl)prop-2-enoate

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